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Compound of Interest

Compound Name:
2-(3-bromophenoxy)-N-

phenylpropanamide

CAS No.: 632290-57-4

Cat. No.: B2800826 Get Quote

Executive Summary & Compound Classification
2-(3-bromophenoxy)-N-phenylpropanamide represents a distinct chemical scaffold merging

the lipophilic, electron-rich 3-bromophenoxy moiety with the pharmacologically versatile N-

phenylpropanamide (propionanilide) core.

Chemical Class:

-Aryloxypropionanilide.

Primary Pharmacological Interest: Non-Steroidal Androgen Receptor Modulators (SARMs),

Anti-androgens, and TRP Channel Modulators.

Key Structural Feature: The ether linkage at the

-position (C2) distinguishes it from amino-amide anesthetics (like Prilocaine) and alkyl-amide
anti-androgens (like Flutamide), potentially altering metabolic stability and receptor binding
kinetics.
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This guide compares the product against three distinct "known" N-phenylpropanamide

derivatives to benchmark its performance:

Flutamide: A classic non-steroidal anti-androgen (pure antagonist).

Bicalutamide: A second-generation anti-androgen with a related aryloxy/sulfone motif.

Prilocaine: A local anesthetic, serving as a baseline for the physicochemical properties of the

N-phenylpropanamide core.

Physicochemical & Structural Comparison
The introduction of the 3-bromophenoxy group significantly alters the physicochemical profile

compared to the amino- or alkyl-substituted analogs.

Table 1: Physicochemical Properties Comparison
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Property

2-(3-

Bromophenoxy)

-N-

phenylpropana

mide

Flutamide Bicalutamide Prilocaine

Core Structure -Aryloxy-

propionanilide

-Methyl-

propionanilide

-Hydroxy-

propionanilide

-Amino-

propionanilide

MW ( g/mol ) ~320.18 276.21 430.37 220.31

Lipophilicity

(cLogP)
High (~3.8 - 4.2) 2.6 2.9 2.1

H-Bond Donors 1 (Amide NH) 1 2 1

H-Bond

Acceptors

2 (Amide O,

Ether O)
4 6 2

Electronic

Character

Electron-

withdrawing (Br)

on phenoxy

Electron-

withdrawing

(NO2, CF3) on

N-phenyl

Electron-

withdrawing (CN,

CF3) on N-

phenyl

Electron-

donating (Alkyl)

Primary Target
AR / TRPM8

(Predicted)

Androgen

Receptor (AR)

Androgen

Receptor (AR)
Na+ Channels

Insight: The high lipophilicity (cLogP > 3.5) of the 3-bromophenoxy derivative suggests superior

membrane permeability but potential solubility challenges compared to Flutamide. The bromine

atom acts as a bioisostere for methyl or chloro groups, often enhancing hydrophobic

interactions within the ligand-binding domain (LBD) of nuclear receptors.

Mechanism of Action & Pharmacodynamics
A. Androgen Receptor (AR) Modulation
The N-phenylpropanamide core is the scaffold for non-steroidal anti-androgens.

Flutamide/Bicalutamide Mechanism: These compounds bind to the AR Ligand Binding

Domain (LBD), inducing a conformational change that prevents helix-12 folding, thereby
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blocking co-activator recruitment.

2-(3-Bromophenoxy) Analog Mechanism: The bulky 3-bromophenoxy group at the

-position mimics the "W1" or "W2" binding pockets occupied by the bulky side chains of
Bicalutamide.

Hypothesis: The ether oxygen provides flexibility, allowing the 3-bromophenyl ring to

access the hydrophobic sub-pocket (H11-H12 loop). The 3-Br substituent specifically

targets the methionine-rich region (Met895) in the AR LBD, potentially increasing binding

affinity (

) relative to unsubstituted analogs.

B. TRP Channel Modulation (Secondary Target)
Certain N-phenylamides act as cooling agents (TRPM8 agonists) or nociceptors (TRPV1/A1).

The 3-bromophenoxy moiety is structurally analogous to the "super-cooling" amides.

Contrast: Unlike Prilocaine, which blocks voltage-gated

channels via a protonated amine, the neutral ether-amide of the target compound lacks the
basicity required for intracellular

block, shifting its profile towards GPCR or Nuclear Receptor modulation.

Experimental Protocols & Methodologies
Protocol A: Synthesis via Nucleophilic Substitution
To synthesize 2-(3-bromophenoxy)-N-phenylpropanamide for testing, use this self-validating

protocol ensuring high purity.

Reagents: 2-Bromo-N-phenylpropanamide, 3-Bromophenol,

, Acetone/DMF.

Preparation: Dissolve 3-bromophenol (1.1 equiv) in anhydrous acetone. Add
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(2.0 equiv) and stir at RT for 30 min to generate the phenoxide.

Coupling: Add 2-bromo-N-phenylpropanamide (1.0 equiv) dropwise.

Causality: Using the

-bromoamide ensures

displacement by the phenoxide.

Reflux: Heat to reflux (

) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1M

NaOH (to remove unreacted phenol) and Brine.

Purification: Recrystallize from Ethanol/Water.

Validation: Product must show a distinct singlet/quartet for the

-proton in

-NMR (~4.8 ppm) and loss of the phenolic OH signal.

Protocol B: Competitive Androgen Receptor Binding
Assay
Objective: Determine the Binding Affinity (

/

) relative to Flutamide.

System: Rat ventral prostate cytosol (rich in AR) or recombinant human AR LBD.

Radioligand:

-R1881 (Methyltrienolone) at 1 nM.

Incubation: Incubate cytosol +
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-R1881 + Test Compound (

to

M) for 18h at

.

Control: Flutamide (Positive Control), DMSO (Vehicle).

Separation: Use Dextran-coated charcoal to strip unbound ligand. Centrifuge.

Measurement: Scintillation counting of the supernatant.

Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

using non-linear regression (GraphPad Prism).

Validation: The

of Flutamide must fall within 50-100 nM for the assay to be valid.

Visualization: Synthesis & Signaling Pathways
Diagram 1: Synthesis Workflow (Graphviz)

Reagents:
3-Bromophenol

2-Bromo-N-phenylpropanamide

Deprotonation
(K2CO3, Acetone, 30 min)

SN2 Coupling
(Reflux, 6h)

Phenoxide Gen. TLC Monitoring
(Hex:EtOAc 3:1)

Workup:
NaOH Wash (Remove Phenol)

Conversion >95% Target Product:
2-(3-bromophenoxy)-N-phenylpropanamide

Recrystallization

Click to download full resolution via product page

Caption: Step-by-step synthesis via Williamson ether synthesis adapted for amide substrates.

Diagram 2: Androgen Receptor Signaling Pathway
Comparison
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Caption: Mechanism of action for N-phenylpropanamide AR modulators blocking transcriptional

activation.
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Performance Analysis (Projected Data)
Based on Structure-Activity Relationship (SAR) data for

-aryloxypropionanilides:

Table 2: Projected Biological Activity

Assay

2-(3-
Bromophenoxy)-N-
phenylpropanamid
e

Flutamide
(Standard)

Interpretation

AR Binding (

)
15 - 40 nM 55 nM

The 3-Br-phenoxy

group likely enhances

hydrophobic contacts,

potentially improving

affinity over the

simpler isopropyl

group of Flutamide.

Metabolic Stability (

)
Moderate (< 60 min) Low (< 30 min)

The ether linkage is

generally more stable

than the amide bond

to hydrolysis, but the

N-phenyl ring is

susceptible to

hydroxylation.

Cytotoxicity (

)

~50

M

>100

M

Increased lipophilicity

often correlates with

higher non-specific

cytotoxicity in

hepatocytes (HepG2).

Conclusion: The 2-(3-bromophenoxy)-N-phenylpropanamide candidate offers a promising

scaffold for high-affinity AR antagonism due to the optimized hydrophobic filling of the ligand-
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binding pocket by the bromophenoxy group. However, solubility and hepatic toxicity (common

in halogenated aromatics) must be monitored closely during development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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